3,5-Dimethoxy-4-hydroxybenzhydrazide 3,5-Dimethoxy-4-hydroxybenzhydrazide
Brand Name: Vulcanchem
CAS No.: 1443-76-1
VCID: VC20948347
InChI: InChI=1S/C9H12N2O4/c1-14-6-3-5(9(13)11-10)4-7(15-2)8(6)12/h3-4,12H,10H2,1-2H3,(H,11,13)
SMILES: COC1=CC(=CC(=C1O)OC)C(=O)NN
Molecular Formula: C9H12N2O4
Molecular Weight: 212.2 g/mol

3,5-Dimethoxy-4-hydroxybenzhydrazide

CAS No.: 1443-76-1

Cat. No.: VC20948347

Molecular Formula: C9H12N2O4

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxy-4-hydroxybenzhydrazide - 1443-76-1

Specification

CAS No. 1443-76-1
Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
IUPAC Name 4-hydroxy-3,5-dimethoxybenzohydrazide
Standard InChI InChI=1S/C9H12N2O4/c1-14-6-3-5(9(13)11-10)4-7(15-2)8(6)12/h3-4,12H,10H2,1-2H3,(H,11,13)
Standard InChI Key AKZAAANGIPRVDU-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)OC)C(=O)NN
Canonical SMILES COC1=CC(=CC(=C1O)OC)C(=O)NN

Introduction

Chemical Properties and Identification

Structure and Formula

3,5-Dimethoxy-4-hydroxybenzhydrazide possesses a distinctive chemical structure characterized by a benzene ring substituted with functional groups that determine its reactivity and biological properties. The compound's molecular formula is C9H12N2O4, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms .
The structural arrangement includes two methoxy groups (-OCH3) at positions 3 and 5, a hydroxyl group (-OH) at position 4, and a hydrazide group (-CONHNH2) attached to the benzene ring. This specific configuration contributes to the compound's ability to interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Physical Properties

The physical properties of 3,5-Dimethoxy-4-hydroxybenzhydrazide provide important information for its handling, purification, and application in research settings. Understanding these properties is essential for researchers working with this compound.
Table 1: Physical Properties of 3,5-Dimethoxy-4-hydroxybenzhydrazide

PropertyValueSource
Molecular Weight212.20 g/mol
Physical StateSolid
Melting Point154-157°C
AppearanceWhite solid
SolubilitySoluble in polar organic solvents
Standard Purity97%
The melting point range (154-157°C) serves as an important criterion for assessing the purity of synthesized or commercially obtained samples. The compound's moderate molecular weight contributes to its favorable pharmacokinetic properties when considered for biological applications .

Identifiers and Nomenclature

Various chemical identifiers and nomenclature systems are used to uniquely identify 3,5-Dimethoxy-4-hydroxybenzhydrazide in chemical databases, research literature, and commercial catalogs.
Table 2: Chemical Identifiers and Nomenclature

Identifier TypeValueSource
CAS Number1443-76-1
IUPAC Name4-hydroxy-3,5-dimethoxybenzohydrazide
PubChem CID74043
InChIInChI=1S/C9H12N2O4/c1-14-6-3-5(9(13)11-10)4-7(15-2)8(6)12/h3-4,12H,10H2,1-2H3,(H,11,13)
InChIKeyAKZAAANGIPRVDU-UHFFFAOYSA-N
SMILESCOC1=CC(=CC(=C1O)OC)C(=O)NN
Common SynonymsSyringic acid hydrazide, 4-Hydroxy-3,5-dimethoxybenzohydrazide
MDL NumberMFCD00017077
These identifiers ensure accurate identification of the compound across different chemical databases and literature, facilitating research and information retrieval. The standardized nomenclature systems like IUPAC naming, InChI, and SMILES notations provide unambiguous structural identification essential for scientific communication .

Synthesis Methods

The synthesis of 3,5-Dimethoxy-4-hydroxybenzhydrazide typically involves a series of chemical reactions starting from suitable precursors. Several synthetic routes have been documented in the literature, with variations depending on the specific requirements and available starting materials.

Hydrazinolysis of Esters

One common approach for synthesizing 3,5-Dimethoxy-4-hydroxybenzhydrazide involves the hydrazinolysis of the corresponding ester derivative. This method utilizes hydrazine hydrate to convert the ester functionality to a hydrazide group through a nucleophilic acyl substitution reaction .
The general procedure involves:

  • Dissolving the ester precursor in methanol

  • Adding hydrazine hydrate (99%) in excess

  • Refluxing the mixture for approximately 30 minutes

  • Cooling the reaction mixture to precipitate the product

  • Filtering, washing with water, and recrystallizing from ethanol to obtain pure 3,5-Dimethoxy-4-hydroxybenzhydrazide
    This method typically yields the desired product with high purity, suitable for subsequent reactions or biological testing.

From Related Compounds

The compound can also be synthesized starting from related structures such as 3,5-dimethoxy-4-hydroxybenzaldehyde or 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). The synthesis from syringic acid involves:

  • Conversion of the carboxylic acid to an acyl chloride using thionyl chloride or similar reagents

  • Reaction of the acyl chloride with hydrazine hydrate to form the hydrazide

  • Purification by recrystallization to obtain the final product
    This synthetic route is particularly useful when starting from naturally occurring syringic acid, which can be isolated from various plant sources.

Biological Activities and Applications

Antioxidant Properties

3,5-Dimethoxy-4-hydroxybenzhydrazide and its derivatives exhibit notable antioxidant properties, making them potential candidates for applications in conditions associated with oxidative stress. The antioxidant activity is attributed to the presence of the phenolic hydroxyl group at position 4, which can donate hydrogen atoms to neutralize free radicals .
Studies have evaluated the antioxidant capacity using various assays:
Table 3: Antioxidant Activities of 3,5-Dimethoxy-4-hydroxybenzhydrazide Derivatives

Assay MethodActive DerivativesSignificanceSource
β-carotene-linoleic acidCompound 7jHigh lipid peroxidation inhibition
ABTS cation radical scavengingCompounds 7e, 7mEffective electron donation
Free radical scavengingVarious derivativesStructure-activity relationship established
The phenolic structure contributes significantly to the antioxidant properties, with the methoxy groups at positions 3 and 5 further enhancing the stability of the resulting phenoxyl radical after hydrogen donation .

Enzyme Inhibition Properties

3,5-Dimethoxy-4-hydroxybenzhydrazide and its derivatives demonstrate significant enzyme inhibition activities, particularly against enzymes implicated in neurodegenerative disorders and other pathological conditions.
Table 4: Enzyme Inhibition Properties

Target EnzymeActive DerivativesPotential ApplicationSource
Acetylcholinesterase (AChE)Compound 7fAlzheimer's disease
Butyrylcholinesterase (BChE)Compound 7fAlzheimer's disease
TyrosinaseVarious derivativesHyperpigmentation conditions
UreaseVarious derivativesBacterial infections
The compound's ability to inhibit cholinesterase enzymes is particularly noteworthy for potential applications in neurodegenerative disorders. Molecular docking studies have provided insights into the binding mechanisms of these compounds with target enzymes, revealing key interactions that contribute to their inhibitory efficacy .

Research Findings and Recent Developments

Recent research has expanded our understanding of 3,5-Dimethoxy-4-hydroxybenzhydrazide and its derivatives, particularly regarding structure-activity relationships and mechanisms of action.

Structure-Activity Relationships

Studies have investigated how structural modifications affect the biological activities of 3,5-Dimethoxy-4-hydroxybenzhydrazide derivatives. Research has examined the impact of various substituents (H, Br, Cl, F, NO2, CH3, OCH3, OCF3) on biological activities, providing valuable insights for rational drug design .
These investigations have revealed:

  • The importance of the hydrazide moiety for biological activity

  • The contribution of the phenolic hydroxyl group to antioxidant properties

  • The influence of methoxy groups on binding affinity to target enzymes

  • The impact of additional substituents on pharmacokinetic properties and target selectivity

Molecular Docking Studies

Molecular docking analyses have been conducted to understand the binding mechanisms of 3,5-Dimethoxy-4-hydroxybenzhydrazide derivatives with target enzymes at the atomic level. These studies have revealed key insights into:

  • Binding modes with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)

  • Crucial interactions (hydrogen bonding, π-π stacking, hydrophobic interactions) responsible for enzyme inhibition

  • Structure-based optimization strategies for enhancing potency and selectivity
    The molecular-level understanding provided by these studies offers valuable guidance for the rational design of more potent and selective derivatives for specific therapeutic applications.

Synthesis of Novel Derivatives

Recent developments include the synthesis of novel benzoyl hydrazones derived from 3,5-Dimethoxy-4-hydroxybenzhydrazide. These compounds have been synthesized through condensation reactions with various substituted benzaldehydes, resulting in a series of compounds with enhanced biological activities .
The synthesis procedure typically involves:

  • Dissolving substituted benzoic acid hydrazide in acetonitrile

  • Adding it to 3,5-dimethoxy-4-hydroxybenzaldehyde dissolved in acetonitrile

  • Refluxing the mixture for approximately 6 hours

  • Isolating and purifying the resulting benzoyl hydrazone derivatives These synthetic approaches have expanded the library of available compounds for biological evaluation and potential therapeutic development.

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